An In-Depth Technical Guide to Methyl thieno[2,3-c]pyridine-7-carboxylate
An In-Depth Technical Guide to Methyl thieno[2,3-c]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl thieno[2,3-c]pyridine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a robust synthesis methodology, and explores its potential applications, with a particular focus on its role as a scaffold for novel therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction: The Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a bicyclic heteroaromatic system that has emerged as a privileged scaffold in the design of biologically active molecules.[1][2] Its structural similarity to purine bases allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[4] Methyl thieno[2,3-c]pyridine-7-carboxylate serves as a key building block for the synthesis of more complex molecules within this class, offering a versatile platform for structural modification and optimization of biological activity.
Core Compound Identification and Properties
Chemical Identity
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Systematic Name: Methyl thieno[2,3-c]pyridine-7-carboxylate
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Molecular Formula: C₉H₇NO₂S[5]
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Molecular Weight: 193.22 g/mol [5]
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Structure:
Caption: Chemical structure of Methyl thieno[2,3-c]pyridine-7-carboxylate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1078167-97-1 | [5][6][7] |
| Molecular Formula | C₉H₇NO₂S | [5] |
| Molecular Weight | 193.22 g/mol | [5] |
| Appearance | Not Reported (likely a solid) | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported (expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents) | N/A |
Synthesis and Experimental Protocols
A robust and environmentally friendly approach for the synthesis of thieno[2,3-c]pyridine derivatives, including esters, has been developed, avoiding the use of metal catalysts.[1][2] The following protocol is based on a denitrogenative transformation of a fused 1,2,3-triazole intermediate.
Synthetic Scheme
Caption: General synthetic workflow for thieno[2,3-c]pyridine esters.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on the synthesis of related thieno[2,3-c]pyridine esters.[1][2] Optimization may be required for the specific synthesis of Methyl thieno[2,3-c]pyridine-7-carboxylate.
Step 1: Synthesis of the Fused 1,2,3-Triazole Intermediate
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One-Pot Triazolization: 2-acetylthiophene is reacted in a one-pot fashion to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This initial step builds the triazole ring which is a precursor to the pyridine ring.
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Pomeranz-Fritsch Cyclization: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to yield the thieno[2,3-c][1][3][8]triazolo[1,5-a]pyridine compound. This acid-catalyzed intramolecular cyclization forms the fused ring system.
Step 2: Acid-Mediated Denitrogenative Transformation
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To a solution of the fused 1,2,3-triazole intermediate in a suitable solvent (e.g., 1,2-dichloroethane), add an excess of methanol, which acts as both the reagent and solvent.
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Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).
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Heat the reaction mixture at a suitable temperature (e.g., 100 °C) for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Methyl thieno[2,3-c]pyridine-7-carboxylate.
Reactivity and Potential Applications
The thieno[2,3-c]pyridine scaffold is a versatile platform for further chemical modifications. The ester functionality of Methyl thieno[2,3-c]pyridine-7-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives. The aromatic rings are also amenable to various cross-coupling reactions to introduce further diversity.
The primary interest in this class of compounds lies in their potential as therapeutic agents, particularly in oncology.
Anticancer Activity and Hsp90 Inhibition
Several studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives.[4][8] A key mechanism of action for some of these compounds is the inhibition of Heat Shock Protein 90 (Hsp90).[3][8] Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[8]
Caption: Proposed mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.
By inhibiting Hsp90, thieno[2,3-c]pyridine derivatives can lead to the degradation of these client proteins, resulting in the suppression of tumor growth and the induction of apoptosis.[8] Some derivatives have shown potent inhibition against various cancer cell lines, including breast, head and neck, and colorectal cancer.[4][8]
Predicted Spectral Data
While experimental spectra for Methyl thieno[2,3-c]pyridine-7-carboxylate are not widely available, the following tables provide predicted spectral data based on the analysis of its structure and data from related compounds.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.9 - 4.1 | Singlet | -OCH₃ |
| ~7.5 - 7.8 | Doublet | Thiophene proton |
| ~7.9 - 8.2 | Doublet | Thiophene proton |
| ~8.3 - 8.6 | Doublet | Pyridine proton |
| ~8.8 - 9.1 | Doublet | Pyridine proton |
| ~9.2 - 9.5 | Singlet | Pyridine proton |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~52 - 55 | -OCH₃ |
| ~120 - 155 | Aromatic carbons (Thiophene and Pyridine) |
| ~160 - 165 | C=O (Ester) |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2960 - 2850 | Aliphatic C-H stretch (-OCH₃) |
| 1730 - 1715 | C=O stretch (Ester)[9] |
| 1600 - 1450 | C=C and C=N stretching (Aromatic rings) |
| 1300 - 1000 | C-O stretch (Ester) |
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 193 | [M]⁺ (Molecular ion) |
| 162 | [M - OCH₃]⁺ |
| 134 | [M - COOCH₃]⁺ |
Note on Spectral Data: The predicted data are for guidance and should be confirmed by experimental analysis.
Conclusion
Methyl thieno[2,3-c]pyridine-7-carboxylate is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward, metal-free synthesis and the demonstrated biological activity of the thieno[2,3-c]pyridine scaffold make it an attractive starting point for medicinal chemistry campaigns. This technical guide provides a solid foundation of its chemical properties, a viable synthetic route, and insights into its potential applications, thereby facilitating its use in further research and development.
References
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraier, A. A., Al-Qawasmeh, R. A., Al-Hiari, Y. M., & Taha, M. O. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(2), 153. [Link]
-
Çetin, M., Karaküçük-İyidoğan, A., & Dehaen, W. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(1), 10-14. [Link]
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraier, A. A., Al-Qawasmeh, R. A., Al-Hiari, Y. M., & Taha, M. O. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
-
Çetin, M., Karaküçük-İyidoğan, A., & Dehaen, W. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Ark Pharma Scientific Limited. (n.d.). Methyl thieno[2,3-c]pyridine-7-carboxylate. Retrieved January 6, 2026, from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Hiari, Y. M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Molecules, 23(7), 1736. [Link]
-
National Genomics Data Center (CNCB-NGDC). (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Hiari, Y. M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). SAR of Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. Retrieved January 6, 2026, from [Link]
-
Capot Chemical. (n.d.). Specifications of methyl thieno[2,3-c]pyridine-7-carboxylate. Retrieved January 6, 2026, from [Link]
-
Amadis Chemical Company Limited. (n.d.). Product List. Retrieved January 6, 2026, from [Link]
-
YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 6, 2026, from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-d]pyrimidines of potential biological activity. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Retrieved January 6, 2026, from [Link]
-
Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2010). Discovery and development of heat shock protein 90 inhibitors. Current medicinal chemistry, 17(6), 515–530. [Link]
-
ResearchGate. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
University of Michigan. (n.d.). IR Absorption Table. [Link]
-
ARKAT USA, Inc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved January 6, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate. Retrieved January 6, 2026, from [Link]
-
PubMed. (2011). 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. methyl thieno[2,3-c]pyridine-7-carboxylate | CAS:1078167-97-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. capotchem.com [capotchem.com]
- 7. METHYL THIENO[2,3-C]PYRIDINE-7-CARBOXYLATE | 1078167-97-1 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
